molecular formula C34H34N2O8 B12601097 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine

5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine

Cat. No.: B12601097
M. Wt: 598.6 g/mol
InChI Key: LVHXICIDKOYPHH-PBAMLIMUSA-N
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Description

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry for its role in the development of synthetic RNA and DNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine typically involves the protection of the uridine molecule followed by the introduction of the 1-propynyl group. The dimethoxytrityl group is used as a protecting group for the 5’-hydroxyl group of uridine. The 2’-hydroxyl group is methylated to form 2’-O-methyluridine. The reaction conditions often involve the use of strong bases and organic solvents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated synthesizers and large-scale reactors to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine can undergo various chemical reactions, including:

    Oxidation: The 1-propynyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The dimethoxytrityl group can be removed and replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 1-propynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is used extensively in scientific research, particularly in the synthesis of oligonucleotides for:

    Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.

    RNA Interference: Developing small interfering RNAs (siRNAs) for gene silencing.

    Antisense Therapy: Designing antisense oligonucleotides to modulate gene expression.

    Diagnostic Tools: Creating probes for detecting specific nucleic acid sequences in diagnostic assays.

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can bind to complementary nucleic acid sequences, thereby influencing gene expression or serving as probes in diagnostic assays. The molecular targets and pathways involved depend on the specific application, such as gene silencing or antisense therapy.

Comparison with Similar Compounds

Similar Compounds

    2’-O-Methyluridine: Lacks the 1-propynyl group but is used in similar applications.

    5’-O-(Dimethoxytrityl)-2’-O-methylcytidine: Similar structure but with a cytidine base instead of uridine.

    5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methylcytidine: Similar structure but with both the 1-propynyl and 2’-O-methyl modifications.

Uniqueness

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is unique due to the combination of the 1-propynyl and 2’-O-methyl modifications, which can enhance the stability and binding affinity of synthetic oligonucleotides. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C34H34N2O8

Molecular Weight

598.6 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C34H34N2O8/c1-5-9-22-20-36(33(39)35-31(22)38)32-30(42-4)29(37)28(44-32)21-43-34(23-10-7-6-8-11-23,24-12-16-26(40-2)17-13-24)25-14-18-27(41-3)19-15-25/h6-8,10-20,28-30,32,37H,21H2,1-4H3,(H,35,38,39)/t28-,29-,30-,32-/m1/s1

InChI Key

LVHXICIDKOYPHH-PBAMLIMUSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Canonical SMILES

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Origin of Product

United States

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